

Application Note: Quantification of Catharanthine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Catharanthine

Cat. No.: B190766

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Introduction

Catharanthine is a crucial terpenoid indole alkaloid precursor to the potent anti-cancer drugs vinblastine and vincristine, which are derived from the plant *Catharanthus roseus*. The quantitative analysis of **catharanthine** is essential for crop improvement, metabolic engineering, and pharmaceutical production. This application note provides a detailed protocol for the quantification of **catharanthine** in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be robust, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.

Experimental Protocols

Materials and Reagents

- **Catharanthine** standard (Sigma-Aldrich or equivalent)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate

- Triethylamine
- Purified water (18.2 MΩ·cm)
- Catharanthus roseus plant material (e.g., leaves)
- 0.45 µm syringe filters

Equipment

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance
- Sonicator
- pH meter
- Vortex mixer
- Centrifuge

Sample Preparation

A reliable extraction method is critical for the accurate quantification of **catharanthine**.^[1]

- Drying and Grinding: Dry the Catharanthus roseus leaves in an oven at 40°C for four days.
^[2] Grind the dried leaves into a fine powder.
- Extraction:
 - Weigh 100 mg of the powdered leaf sample and transfer it to a suitable container.
 - Add 25 mL of a methanol and 1% triethylamine mixture.^[3]
 - Sonicate the mixture for 15 minutes to ensure efficient extraction.^[3]

- Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

Standard Solution Preparation

- Stock Solution: Accurately weigh and dissolve **catharanthine** standard in methanol to prepare a stock solution of 1 mg/mL.
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.^[3] These will be used to construct a calibration curve.

Chromatographic Conditions

The following isocratic HPLC method has been demonstrated to be effective for the simultaneous determination of several Catharanthus alkaloids, including **catharanthine**.

Parameter	Condition
Column	Zorbax Eclipse plus C18 (250 mm × 4.6 mm; 5 µm) ^[3]
Mobile Phase	Methanol:Acetonitrile:Ammonium Acetate Buffer (25 mM with 0.1% Triethylamine) (15:45:40 v/v/v) ^[3]
Flow Rate	1.0 mL/min ^[3]
Column Temperature	35°C ^[3]
Detection Wavelength	297 nm ^[3]
Injection Volume	10 µL ^[3]

Data Presentation

Method Validation Parameters

The performance of the HPLC method should be validated to ensure reliable results. Key validation parameters are summarized below.

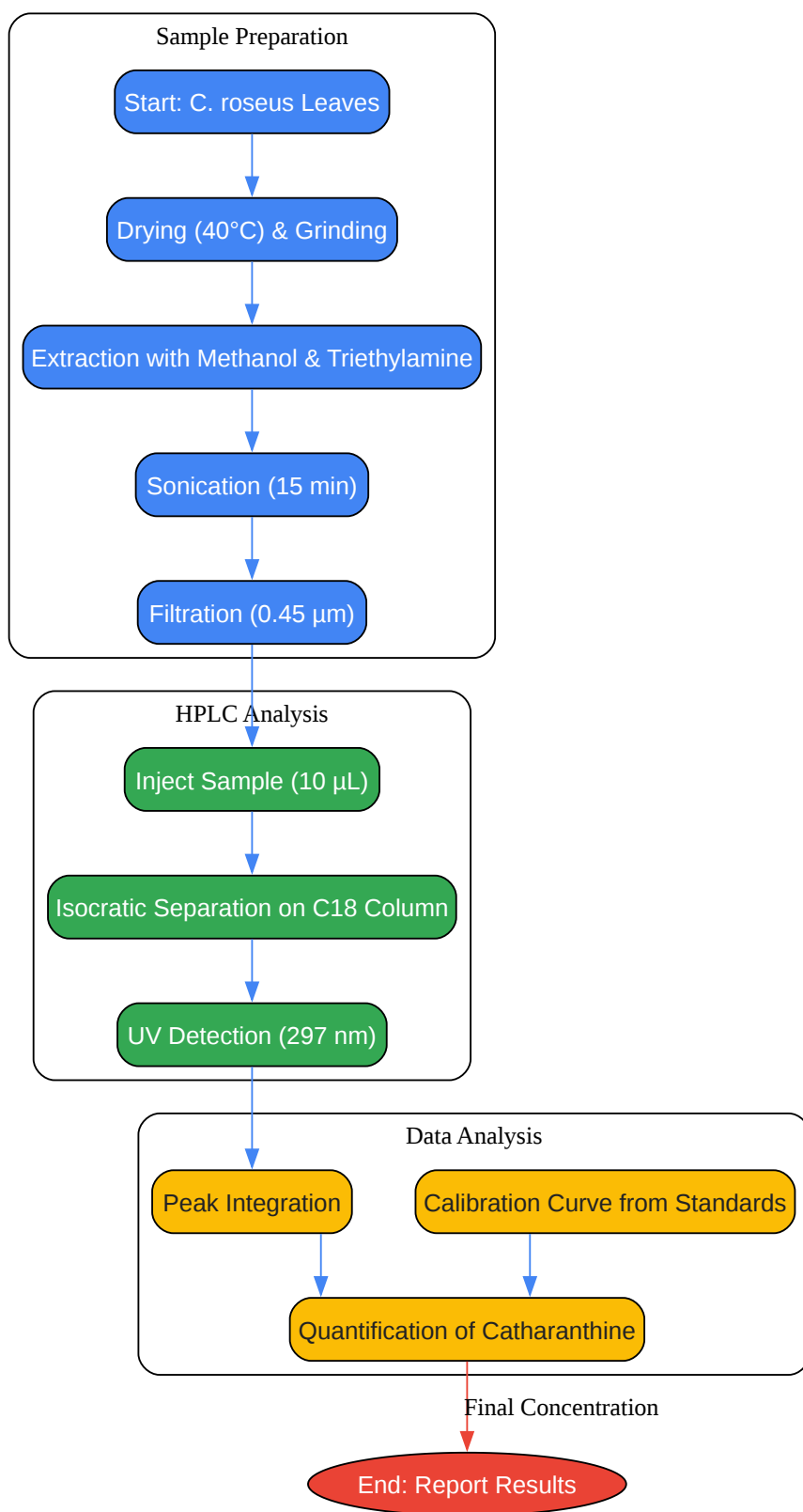
Parameter	Result
Linearity Range	0.5 - 200 µg/mL[3]
Correlation Coefficient (R ²)	> 0.999[3]
Limit of Detection (LOD)	≤ 0.20 µg/mL[3]
Limit of Quantification (LOQ)	1.8 µg/mL[3]
Precision (Repeatability)	Determined by multiple injections of the same sample on the same day.[3]
Accuracy (Recovery)	Can be assessed by spiking known concentrations of catharanthine into plant extracts.

Typical Retention Time

Under the specified chromatographic conditions, the mean retention time for **catharanthine** is approximately 13.96 ± 0.01 minutes.[3]

Visualizations

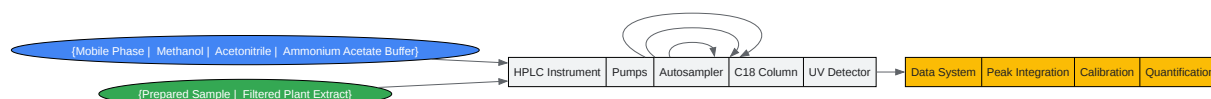
Experimental Workflow



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Caption: Workflow for **Catharanthine** Quantification.

Logical Relationship of Method Components



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Caption: HPLC Method Components.

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References

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- 3. phcog.com [phcog.com]
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